(4-Phenylthiophenyl)diphenylsulfonium triflate

Übersicht

Beschreibung

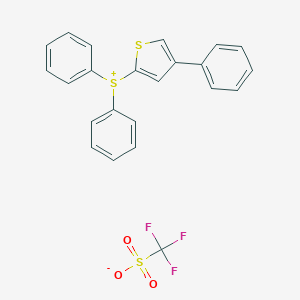

(4-Phenylthiophenyl)diphenylsulfonium triflate, also known as (4-Phenylthiophenyl)diphenylsulfonium trifluoromethanesulfonate, is a sulfonium salt with the empirical formula C25H19F3O3S3 and a molecular weight of 520.61 g/mol . This compound is primarily used as a cationic photoinitiator and photoacid generator in various chemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylthiophenyl)diphenylsulfonium triflate typically involves the reaction of diphenyl sulfide with a phenylthiophenyl halide in the presence of a strong acid, such as trifluoromethanesulfonic acid . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired sulfonium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for its applications .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Phenylthiophenyl)diphenylsulfonium triflate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonium salt to thiols or sulfides.

Substitution: Nucleophilic substitution reactions can replace the sulfonium group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under mild to moderate temperatures and may require catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The compound features a sulfonium center bonded to two diphenyl groups and a triflate anion (CF₃SO₃⁻). Its structural complexity contributes to its unique chemical properties, particularly its reactivity under light exposure, which initiates polymerization.

Polymer Chemistry

- Cationic Photoinitiator : The primary application of (4-Phenylthiophenyl)diphenylsulfonium triflate is as a photoinitiator in UV-cured coatings and adhesives. It facilitates rapid polymerization upon light exposure, making it valuable for producing durable coatings and adhesives used in various industries including electronics and automotive.

Biochemical Research

- Electrophilic Sulfur Donor : In biochemical contexts, this compound acts as an electrophilic sulfur donor, participating in reactions that involve thiol groups. It forms stable sulfonium intermediates that can modify enzyme activities and influence cellular signaling pathways.

- Photoacid Generator : The compound can also function as a photoacid generator, releasing protons upon light exposure. This property alters the pH of the cellular environment, potentially affecting gene expression and cellular metabolism.

Materials Science

- High-Performance Materials : In industry, this compound is used in curing epoxy resins. It enhances the thermal stability and mechanical strength of these materials, making them suitable for demanding applications.

Organic Synthesis

- Reagent Versatility : The compound is utilized in various organic synthesis reactions due to its reactivity. It can undergo oxidation to form sulfoxides and sulfones or reduction to yield thiols or sulfides, showcasing its versatility as a reagent .

Case Study 1: Photopolymerization Applications

Research has demonstrated that this compound effectively initiates the polymerization of acrylate monomers under UV light, leading to the development of high-performance coatings with enhanced durability and resistance to environmental factors. This application is particularly relevant in the production of protective coatings for electronic components.

Case Study 2: Biochemical Modulation

In studies exploring cellular signaling pathways, it was found that exposure to this compound altered the activity of specific transcription factors involved in gene regulation. This finding highlights its potential use as a tool for modifying cellular responses in research settings.

Comparative Analysis Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polymer Chemistry | Cationic photoinitiator | Rapid polymerization under UV light |

| Biochemical Research | Electrophilic sulfur donor | Modifies enzyme activity |

| Materials Science | Curing epoxy resins | Enhances thermal stability |

| Organic Synthesis | Versatile reagent for various reactions | Can form sulfoxides, sulfones, thiols |

Wirkmechanismus

The mechanism of action of (4-Phenylthiophenyl)diphenylsulfonium triflate involves its role as a photoacid generator. Upon exposure to light, the compound undergoes homolytic cleavage to produce a sulfonium ion and a triflate anion. The sulfonium ion acts as a strong electrophile, facilitating various chemical reactions, including polymerization and acid-catalyzed processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Triphenylsulfonium triflate: Another cationic photoinitiator with similar applications in polymerization and photoresist materials.

(4-Phenoxyphenyl)diphenylsulfonium triflate: Used in similar applications but with different reactivity due to the presence of the phenoxy group.

Diphenyliodonium hexafluorophosphate: A photoinitiator with different anionic components, used in similar photochemical processes.

Uniqueness

(4-Phenylthiophenyl)diphenylsulfonium triflate is unique due to its specific structure, which provides distinct reactivity and efficiency in generating acids upon light exposure. This makes it particularly valuable in applications requiring precise control over acid generation and polymerization processes .

Biologische Aktivität

(4-Phenylthiophenyl)diphenylsulfonium triflate (PDT) is a sulfonium salt with the empirical formula CHFOS and a molecular weight of 520.61 g/mol. It is primarily recognized for its role as a cationic photoinitiator in polymerization reactions, particularly in photolithography and the development of photoresist materials. This compound exhibits significant biological activity, influencing various biochemical processes through its electrophilic sulfur donor properties.

PDT acts as an electrophilic sulfur donor , interacting with enzymes and proteins to facilitate the formation of carbon-sulfur bonds. It is particularly effective in reactions involving thiol groups, forming stable sulfonium intermediates. The compound's interactions with biomolecules typically involve the transfer of sulfur atoms, which can modify enzyme and protein activities .

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : PDT acts as a photoacid generator, releasing protons upon light exposure, which can alter the pH of the cellular environment and affect signaling pathways.

- Gene Expression : It modifies the activity of transcription factors and other regulatory proteins, potentially impacting gene expression.

- Metabolic Pathways : PDT interacts with enzymes such as sulfonate reductases and thiol transferases, affecting sulfur metabolism and altering levels of key metabolites .

Molecular Mechanisms

PDT binds to specific biomolecules, forming complexes that can inhibit or activate enzymatic functions. Its ability to generate photoacids allows it to induce localized pH changes, modulating the activity of pH-sensitive enzymes. Additionally, it can influence gene expression by interacting with DNA-binding proteins .

Dosage Effects in Animal Models

Studies indicate that the biological effects of PDT are dose-dependent:

- Low Doses : Modulate biochemical pathways without significant toxicity.

- High Doses : May lead to cellular damage and disrupt normal physiological functions. Threshold effects have been observed, where pronounced impacts occur beyond certain concentrations.

Temporal Effects in Laboratory Settings

PDT's stability varies with environmental exposure:

- Generally stable under standard conditions.

- Activity may degrade upon prolonged exposure to light and air.

- Long-term effects include alterations in cell viability and metabolic activity, dependent on light exposure duration and intensity .

Photolithographic Applications

Recent studies have utilized PDT in photolithographic processes to fabricate mechanically adaptive devices. In these studies, varying exposure doses and post-exposure bake (PEB) conditions significantly influenced material properties such as swelling behavior and mechanical strength under physiological conditions .

Polymerization Studies

PDT has been employed as a photoinitiator in polymerization reactions for producing advanced materials. Research indicates that polymerization degrees achieved with PDT are comparable to those obtained with commercial photoacid generators, highlighting its effectiveness in industrial applications .

Chemical Reactions Involving PDT

| Type of Reaction | Description |

|---|---|

| Oxidation | Converts PDT to sulfoxides and sulfones |

| Reduction | Converts sulfonium salt to thiols or sulfides |

| Substitution | Nucleophilic substitution replaces the sulfonium group with other functional groups |

Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reactions are typically carried out under mild to moderate temperatures .

Eigenschaften

IUPAC Name |

diphenyl-(4-phenylsulfanylphenyl)sulfanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19S2.CHF3O3S/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;2-1(3,4)8(5,6)7/h1-19H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYUQUMMYNRIPP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F3O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111281-12-0 | |

| Record name | (4-Phenylthiophenyl)diphenylsulfonium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (4-Phenylthiophenyl)diphenylsulfonium triflate compare to N-arylsulfonimides in terms of polymerization efficiency in epoxy-based sol-gel systems?

A1: The research paper states that the polymerization degrees achieved with N-arylsulfonimides were close to those obtained with the commercial photoinitiator this compound []. This suggests that both compounds exhibit comparable efficiency in initiating the cationic polymerization of epoxy groups within the sol-gel system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.